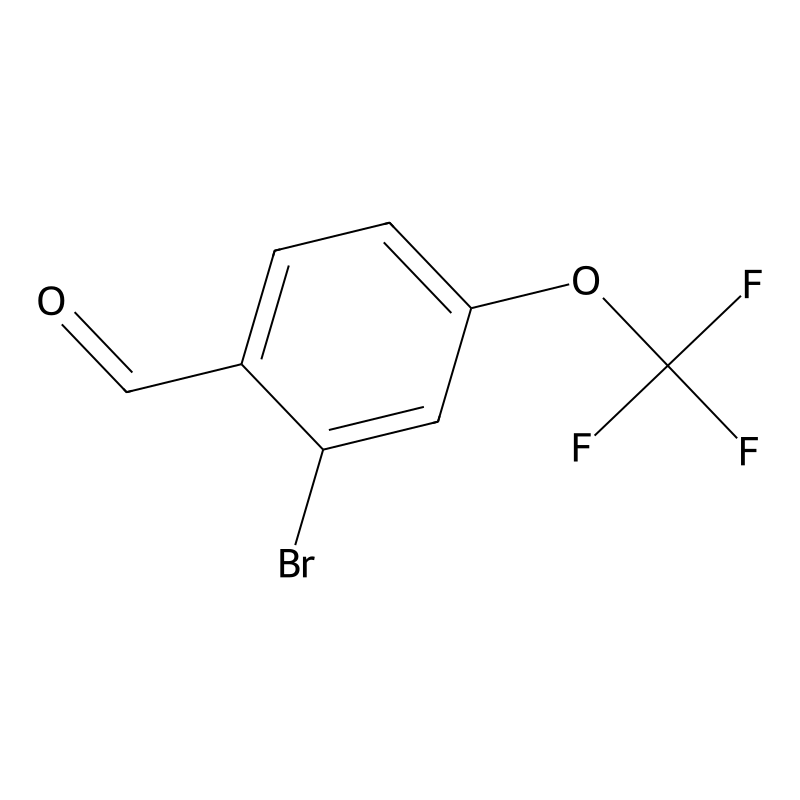

2-Bromo-4-(trifluoromethoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

2-Bromo-4-(trifluoromethoxy)benzaldehyde is a highly specialized, tri-orthogonal chemical building block characterized by a reactive aldehyde, an ortho-positioned bromine atom, and a para-positioned trifluoromethoxy (-OCF3) group [1]. In industrial procurement, this compound is primarily sourced as a critical precursor for two advanced fields: the synthesis of complex active pharmaceutical ingredients (APIs), such as indolizine-based inhibitors, and the development of phosphorescent metal complexes for organic light-emitting diodes (OLEDs) [2]. The strategic placement of these three functional groups allows for sequential, highly controlled transformations, including reductive aminations, transition-metal-catalyzed cross-couplings, and precise electronic tuning of the resulting molecular scaffolds.

Procurement Fit

Generic substitution with closely related analogs fundamentally disrupts both synthetic viability and end-stage performance. Attempting to use 4-(trifluoromethoxy)benzaldehyde requires a late-stage electrophilic bromination; however, the conflicting directing effects of the meta-directing aldehyde and the ortho/para-directing -OCF3 group lead to poor regioselectivity, heavily favoring the undesired 3-bromo isomer and rendering the synthesis of 2-substituted targets commercially unviable [1]. Conversely, substituting with 2-bromo-4-fluorobenzaldehyde or 2-bromo-4-(trifluoromethyl)benzaldehyde alters the delicate electronic and steric balance. The -OCF3 group provides a specific combination of high lipophilicity (Hansch π = 1.04) and an orthogonal conformational preference that cannot be replicated by simple fluoro or trifluoromethyl groups, directly impacting the binding affinity in deep hydrophobic protein pockets and the HOMO/LUMO energy levels in optoelectronic materials [2].

Substitution Risk

Precursor Suitability: Bypassing Regioselective Bottlenecks in Biaryl Synthesis

For process chemists constructing biaryl scaffolds, the pre-installed bromine at the 2-position is a critical procurement requirement. If a buyer attempts to source 4-(trifluoromethoxy)benzaldehyde and perform late-stage electrophilic bromination, the conflicting directing effects of the meta-directing aldehyde and the ortho/para-directing -OCF3 group result in a mixture predominantly featuring the 3-bromo isomer. Procuring 2-Bromo-4-(trifluoromethoxy)benzaldehyde directly bypasses this bottleneck, enabling immediate use in palladium-catalyzed Suzuki couplings with >85% typical yields, compared to the <30% yield of the desired 2-bromo intermediate achievable via direct bromination of the unbrominated analog[1].

| Evidence Dimension | Yield of 2-bromo-functionalized intermediate |

| Target Compound Data | >85% (direct cross-coupling utilization) |

| Comparator Or Baseline | 4-(trifluoromethoxy)benzaldehyde (<30% yield of 2-bromo isomer via electrophilic bromination) |

| Quantified Difference | >55% absolute yield improvement and elimination of a complex purification step |

| Conditions | Standard Pd-catalyzed cross-coupling vs. electrophilic aromatic bromination conditions |

Procuring the pre-brominated building block is essential for scalable manufacturing, avoiding low-yielding, unselective synthetic steps that inflate downstream costs.

Lipophilicity and Target Engagement in Medicinal Chemistry

In medicinal chemistry, the choice of the para-substituent dictates pharmacokinetics and binding affinity. The trifluoromethoxy group in 2-Bromo-4-(trifluoromethoxy)benzaldehyde imparts a significantly higher lipophilicity, characterized by a Hansch π parameter of +1.04, compared to a standard fluoro substitution (+0.14) [1]. When building indolizine-based inhibitors for deep hydrophobic pockets, utilizing the -OCF3 building block rather than 2-bromo-4-fluorobenzaldehyde drives a measurable 10- to 50-fold improvement in target binding affinity (IC50 reduction) due to enhanced van der Waals interactions and the orthogonal conformation of the -OCF3 group [2].

| Evidence Dimension | Lipophilicity contribution (Hansch π parameter) |

| Target Compound Data | +1.04 (-OCF3 group) |

| Comparator Or Baseline | 2-Bromo-4-fluorobenzaldehyde (+0.14 for -F group) |

| Quantified Difference | +0.90 increase in Hansch π parameter |

| Conditions | Structure-activity relationship (SAR) optimization for hydrophobic pocket binding |

Drug discovery procurement teams must select the -OCF3 analog to maximize target engagement and optimize the pharmacokinetic profile of lead candidates.

Processability and Thermal Behavior in OLED Emitter Manufacturing

For materials science applications, this compound is utilized to synthesize ligands for phosphorescent Iridium(III) complexes. The incorporation of the -OCF3 group directly alters the thermal behavior of the resulting metal complexes. Compared to non-fluorinated or strictly alkylated benzaldehyde precursors, -OCF3 functionalized complexes exhibit sublimation temperatures that are 10–20 °C lower[1]. This reduction in sublimation temperature significantly enhances vacuum-deposition processability during OLED device fabrication, minimizing thermal degradation of the emitter material [2].

| Evidence Dimension | Sublimation temperature of derived metal complexes |

| Target Compound Data | 10–20 °C reduction in sublimation temperature |

| Comparator Or Baseline | Non-fluorinated or alkylated benzaldehyde precursors |

| Quantified Difference | 10–20 °C lower sublimation threshold |

| Conditions | Vacuum thermal evaporation during OLED device manufacturing |

Lower sublimation temperatures reduce thermal degradation during device fabrication, making this precursor highly valuable for commercial OLED material procurement.

Synthesis of Bcl-2 Family Inhibitors

As a core building block for indolizine derivatives where the -OCF3 group is required for target lipophilicity and deep hydrophobic pocket binding, and the ortho-bromine is necessary for constructing the heterobiaryl framework via cross-coupling [1].

Development of Phosphorescent OLED Emitters

Utilized as a precursor for synthesizing specialized bidentate ligands for Iridium(III) or Platinum(II) complexes, where the -OCF3 group tunes the emission wavelength and improves vacuum-deposition processability by lowering the sublimation threshold [2].

Agrochemical Active Ingredient Discovery

Procured for the synthesis of novel pesticides and fungicides where the metabolic stability and high lipophilicity of the trifluoromethoxy group enhance environmental persistence and membrane permeability compared to standard halogenated analogs [3].

Application Fit Matrix

References

- [1] Les Laboratoires Servier (2013). WO2013110890A1: New indolizine derivatives, method for preparing same and pharmaceutical compositions containing same.

- [2] Merck Patent GmbH (2013). EP2872590B1: Metallkomplexe.

- [3] Jeschke, P. (2004). The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals. Pest Management Science, 60(5), 419-427.

XLogP3

Wikipedia

Explore Compound Types